Argatroban

Descripción

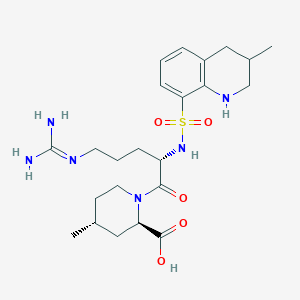

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046467 | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from ethanol | |

CAS No. |

74863-84-6, 121785-71-5 | |

| Record name | Argatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argatroban [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074863846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 121785-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGATROBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3U280Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

188-191 °C | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Argatroban's Mechanism of Action on Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of argatroban, a direct thrombin inhibitor. The content herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its biochemical interactions, quantitative parameters, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a synthetic, small-molecule direct thrombin inhibitor (DTI) derived from L-arginine.[1][2][3] Its primary mechanism of action is the direct, reversible, and competitive inhibition of thrombin, a critical serine protease in the coagulation cascade.[4][5][6] this compound binds to the active site of thrombin, thereby blocking its enzymatic activity.[4][5] A key feature of this compound is its ability to inhibit both free (soluble) and clot-bound thrombin, which distinguishes it from indirect thrombin inhibitors like heparin.[4][5][7] This allows for the effective inhibition of thrombus propagation.

The inhibition of thrombin by this compound prevents the downstream effects of thrombin in the coagulation cascade. These include:

-

Inhibition of Fibrin Formation: By blocking thrombin, this compound prevents the conversion of fibrinogen to fibrin, a crucial step in clot formation.[4]

-

Inhibition of Platelet Aggregation: Thrombin is a potent activator of platelets. This compound inhibits thrombin-induced platelet aggregation.[5]

-

Inhibition of Coagulation Factor Activation: this compound prevents the thrombin-mediated activation of factors V, VIII, and XIII, further dampening the coagulation cascade.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with thrombin and its effects on coagulation.

Table 1: this compound-Thrombin Binding and Inhibition Kinetics

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | ~39 nM | [6] |

| 0.04 µM | [5] | |

| Inhibition Type | Competitive, Reversible | [6][8] |

| Half-maximal Inhibitory Concentration (IC50) vs. Clot-Bound Thrombin | Low micromolar range | [9] |

| IC50 vs. Platelet Aggregation (Clot-Induced) | 21 nM | [10] |

| IC50 vs. TXB2 Release (Clot-Induced) | 13 nM | [10] |

Table 2: In Vitro Dose-Response of this compound on Coagulation Parameters

| This compound Concentration (µg/mL) | Activated Partial Thromboplastin Time (aPTT) Ratio (relative to control) | Activated Clotting Time (ACT) (seconds) | Reference |

| 0.125 | - | Significant increase | [1] |

| 0.25 | - | Significant increase | [1] |

| 0.41 - 0.92 | 2.25 | - | [11] |

| 0.53 - 0.67 | 2.25 (for 67% of reagents) | - | [11] |

| 0.0 - 1.0 | Progressive decrease in lag time and peak thrombin formation | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Inhibitory Constant (Ki) for Thrombin

Principle: The inhibitory constant (Ki) for a competitive inhibitor is determined by measuring the initial velocity of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition. A chromogenic assay is commonly employed for this purpose.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 7.4)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer.

-

Prepare a series of substrate (e.g., S-2238) dilutions in the assay buffer.

-

In a 96-well plate, add a fixed amount of human α-thrombin to each well.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding varying concentrations of the chromogenic substrate.

-

Immediately measure the change in absorbance at 405 nm over time in a kinetic mode.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the initial velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the competitive inhibition pattern (lines will intersect on the y-axis).

-

Determine the apparent Km at each inhibitor concentration.

-

Plot the apparent Km values against the inhibitor concentration. The x-intercept of this plot will be -Ki.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test measures the integrity of the intrinsic and common pathways of the coagulation cascade. This compound, by inhibiting thrombin, prolongs the aPTT in a dose-dependent manner.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

This compound

-

Coagulometer

Procedure:

-

Prepare dilutions of this compound in saline.

-

Spike the platelet-poor plasma with different concentrations of this compound.

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In the coagulometer cuvette, mix a defined volume of the PPP sample with the aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact pathway.

-

Initiate the clotting reaction by adding a defined volume of pre-warmed CaCl2.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

-

Perform the assay in triplicate for each this compound concentration.

-

Calculate the aPTT ratio by dividing the aPTT of the this compound-spiked sample by the aPTT of the control (plasma with no this compound).

Thrombin-Induced Platelet Aggregation Assay

Principle: This assay measures the ability of platelets to aggregate in response to an agonist, in this case, thrombin. This compound's inhibitory effect on thrombin will reduce or prevent platelet aggregation. Light transmission aggregometry is a common method used.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) for baseline

-

Human α-thrombin

-

This compound

-

Aggregometer with cuvettes and stir bars

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation at a low speed.

-

Prepare PPP by centrifuging the remaining blood at a high speed.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

-

Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

-

Add different concentrations of this compound to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Add a fixed concentration of thrombin to induce aggregation.

-

Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

-

Determine the percentage of aggregation for each this compound concentration compared to the control (thrombin alone).

-

Calculate the IC50 value of this compound for the inhibition of platelet aggregation.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

References

- 1. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran and this compound Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Thrombin Inhibition by this compound: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The direct thrombin inhibitor this compound: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Managing this compound in heparin‐induced thrombocytopenia: A retrospective analysis of 729 treatment days in 32 patients with confirmed heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. No Effect of Clot Age or Thrombolysis on this compound’s Inhibition of Thrombin | Blood | American Society of Hematology [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Design of Direct Thrombin Inhibitors: A Deep Dive into Argatroban Derivatives and their Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease encoded by the F2 gene, stands as a central figure in the intricate ballet of the coagulation cascade. Its primary role is the conversion of soluble fibrinogen to insoluble fibrin, the building block of a stable blood clot. However, its influence extends beyond fibrin formation, activating various coagulation factors and platelets, thereby amplifying the thrombotic response.[1][2] Dysregulation of thrombin activity is a hallmark of numerous cardiovascular and thromboembolic diseases, making it a prime target for therapeutic intervention.

Argatroban, a synthetic direct thrombin inhibitor (DTI), represents a significant advancement in anticoagulant therapy.[2] Derived from L-arginine, this small molecule peptidomimetic binds reversibly to the active site of both free and clot-bound thrombin, effectively neutralizing its procoagulant functions.[3][4] Its predictable anticoagulant effect, short half-life, and lack of immunogenicity have established it as a valuable therapeutic option, particularly in patients with heparin-induced thrombocytopenia (HIT).[2][5]

This technical guide delves into the medicinal chemistry of this compound and its derivatives, exploring the critical structure-activity relationships (SAR) that govern their inhibitory potency. We will examine the synthesis of these compounds, detail the key experimental protocols for their evaluation, and present quantitative data to facilitate a deeper understanding of their therapeutic potential.

Core Molecular Structure and Key Interactions

This compound's efficacy stems from its well-defined three-dimensional structure, which allows for high-affinity binding to the active site of thrombin. The molecule can be dissected into three key pharmacophoric regions:

-

The Arginine Mimetic: The guanidino group of the L-arginine core is crucial for anchoring the molecule within the S1 specificity pocket of thrombin through strong electrostatic interactions with the aspartate residue (Asp189) at the base of the pocket.

-

The Pipecolic Acid Moiety: This rigid cyclic structure provides a scaffold that correctly orients the other functional groups for optimal binding. The carboxylate group of the pipecolic acid can form additional interactions within the active site.

-

The Tetrahydroquinoline Sulfonyl Group: This lipophilic group occupies the S2 and S3 hydrophobic pockets of thrombin, contributing significantly to the overall binding affinity and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) of this compound Derivatives

The development of this compound has spurred extensive research into novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The following sections summarize the key SAR findings based on modifications to the core this compound scaffold.

Stereochemistry of the Pipecolic Acid Ring

The stereochemistry of the 4-methyl-2-piperidinecarboxylic acid portion of this compound is a critical determinant of its thrombin inhibitory activity. A study on the four stereoisomers of a key this compound precursor revealed a dramatic difference in their inhibitory potencies.

| Stereoisomer | Thrombin Inhibition (Ki, μM) |

| (2R, 4R) | 0.019 |

| (2R, 4S) | 0.24 |

| (2S, 4R) | 1.9 |

| (2S, 4S) | 280 |

Table 1: Thrombin inhibitory activity of the four stereoisomers of an this compound precursor.

These results unequivocally demonstrate that the (2R, 4R) configuration is the most potent, being approximately 15,000 times more active than the least potent (2S, 4S) isomer. This highlights the precise spatial arrangement required for optimal interaction with the thrombin active site.

Modifications of the Quinoline Ring

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy employs a convergent approach where the key fragments—the protected arginine derivative, the pipecolic acid derivative, and the quinoline sulfonyl chloride—are synthesized separately and then coupled.

A general synthetic workflow can be outlined as follows:

-

Synthesis of the Pipecolic Acid Fragment: This often starts from a commercially available substituted pyridine or piperidine. The synthesis involves steps to introduce the carboxylic acid functionality and control the stereochemistry at the C2 and C4 positions.

-

Synthesis of the Arginine Fragment: L-arginine is typically used as the starting material. The guanidino group is often protected (e.g., as a nitro derivative) to prevent side reactions during coupling. The alpha-amino group is also protected (e.g., with a Boc group).

-

Synthesis of the Quinoline Sulfonyl Chloride: This fragment is prepared from the corresponding tetrahydroquinoline through sulfonation and subsequent conversion to the sulfonyl chloride.

-

Coupling and Deprotection: The protected arginine and pipecolic acid fragments are first coupled to form a dipeptide-like intermediate. This is followed by the introduction of the quinoline sulfonyl group onto the alpha-amino group of the arginine moiety. Finally, the protecting groups are removed to yield the target this compound derivative.

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocols

The evaluation of this compound derivatives relies on a suite of biochemical and cell-based assays to determine their anticoagulant activity and mechanism of action.

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin using a chromogenic substrate.

Materials:

-

Human alpha-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing polyethylene glycol)

-

Test compounds (this compound derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add a fixed amount of human alpha-thrombin to each well.

-

Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

The rate of substrate cleavage is proportional to the residual thrombin activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional clotting assay that measures the time it takes for plasma to clot after the addition of a substance that activates the intrinsic and common pathways of the coagulation cascade. It is a valuable tool for assessing the overall anticoagulant effect of thrombin inhibitors in a plasma environment.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Test compounds (this compound derivatives)

-

Coagulometer

Procedure:

-

Prepare a stock solution of the test compound and serially dilute it in a suitable buffer.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a cuvette, mix the citrated plasma with the test compound at various concentrations and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for another defined period (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.

-

The coagulometer will measure the time until a fibrin clot is formed.

-

The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity.

-

The results are often expressed as the concentration of the inhibitor required to double the baseline aPTT.

Caption: Experimental Workflow for Evaluation of this compound Derivatives.

Signaling Pathway: The Coagulation Cascade

This compound and its derivatives exert their therapeutic effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Understanding this pathway is essential for appreciating the mechanism of action of these drugs. The coagulation cascade is a series of enzymatic reactions involving various clotting factors, traditionally divided into the intrinsic, extrinsic, and common pathways.

Caption: The Coagulation Cascade and the Site of this compound Inhibition.

Conclusion

The development of this compound marked a significant milestone in anticoagulant therapy, providing a potent and selective direct thrombin inhibitor. The ongoing exploration of its derivatives continues to refine our understanding of the intricate structure-activity relationships that govern thrombin inhibition. Key takeaways for researchers and drug developers include the critical importance of stereochemistry in the pipecolic acid moiety and the role of the quinoline ring in optimizing lipophilic interactions. The experimental protocols detailed herein provide a robust framework for the synthesis and evaluation of novel this compound analogs. As our comprehension of the coagulation cascade deepens, the rational design of next-generation direct thrombin inhibitors based on the this compound scaffold holds immense promise for the treatment of a wide spectrum of thrombotic disorders.

References

- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombin Inhibition by this compound: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor this compound: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Effects of Argatroban: A Technical Guide

This technical guide provides an in-depth overview of the in vitro anticoagulant effects of Argatroban, a synthetic direct thrombin inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is a small molecule, L-arginine derivative that acts as a potent and selective direct inhibitor of thrombin (Factor IIa).[1][2][3] Its mechanism of action involves binding reversibly to the catalytic site of thrombin, thereby blocking its enzymatic activity.[3][4][5] This inhibition is independent of antithrombin, a cofactor required for the action of indirect thrombin inhibitors like heparin.[1][2][4]

A key feature of this compound is its ability to inhibit both free (circulating) and clot-bound thrombin.[1][3][5] Clot-bound thrombin is a significant contributor to thrombus growth and stabilization, and its inhibition by this compound is a crucial aspect of the drug's efficacy.[1] By neutralizing thrombin, this compound effectively prevents a cascade of downstream events in the coagulation pathway, including:

-

The conversion of fibrinogen to fibrin, the primary structural component of a blood clot.[1][2][4]

-

The activation of coagulation factors V, VIII, and XIII, which are essential for the amplification of the coagulation cascade and the cross-linking of fibrin.[4][5]

The inhibition constant (Ki) of this compound for thrombin is approximately 0.04 µM, indicating a high affinity for its target.[4]

Experimental Protocols for In Vitro Anticoagulant Assessment

The anticoagulant effects of this compound are primarily evaluated using global coagulation assays that measure the time to clot formation.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It is the most common laboratory test used to monitor this compound therapy.[4]

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.[6]

-

Incubation with aPTT Reagent: A specific volume of PPP is incubated with an aPTT reagent, which contains a contact activator (e.g., silica, ellagic acid) and phospholipids.[7]

-

Incubation with this compound: The plasma-reagent mixture is then incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Coagulation: Coagulation is initiated by the addition of calcium chloride.

-

Clot Detection: The time taken for clot formation is measured using a coagulometer.[8][9]

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.[10]

-

Incubation with this compound: PPP is incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Coagulation: Coagulation is initiated by the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride.[10]

-

Clot Detection: The time to clot formation is measured.

Thrombin Time (TT) Assay

The TT assay directly measures the rate of conversion of fibrinogen to fibrin. It is highly sensitive to the presence of thrombin inhibitors.

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.

-

Incubation with this compound: PPP is incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Coagulation: A known amount of thrombin is added to the plasma.

-

Clot Detection: The time to clot formation is measured.

A variation of this is the plasma-diluted thrombin time, where the patient's plasma is diluted with normal plasma to blunt the sensitivity of the assay, which may be more accurate for drug monitoring.[11]

Anti-Factor IIa (Anti-IIa) Activity Assays

These assays directly quantify the inhibitory effect of this compound on thrombin. They are considered more specific than global coagulation assays.[12]

Methodology (Chromogenic Substrate Assay):

-

Sample Preparation: Platelet-poor plasma is incubated with this compound.

-

Addition of Excess Thrombin: A known excess amount of thrombin is added to the plasma.

-

Incubation: The mixture is incubated, allowing this compound to bind to a portion of the added thrombin.

-

Addition of Chromogenic Substrate: A chromogenic substrate for thrombin is added.

-

Measurement: The residual thrombin cleaves the chromogenic substrate, releasing a colored compound. The color intensity, measured with a spectrophotometer, is inversely proportional to the concentration of this compound in the sample.

The Ecarin Chromogenic Assay (ECA) is a specific type of anti-IIa assay where ecarin, a snake venom protease, is used to activate prothrombin to meizothrombin, which is then inhibited by this compound.[13][14] The ECA is reported to have a strong correlation with plasma this compound concentrations.[13]

Quantitative Data on In Vitro Anticoagulant Effects

The following tables summarize the quantitative effects of this compound on various in vitro coagulation parameters as reported in the literature.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

| This compound Concentration (µg/mL) | aPTT (seconds) | aPTT Ratio (vs. Baseline) | Study/Reference |

| 0.125 - 8.0 | Concentration-dependent increase | 1.5 - 3.0 | [8][9] |

| 0.41 - 0.92 | - | 2.25 | [8] |

| 0.53 - 0.67 | - | 2.25 (for 67% of reagents) | [8] |

| 0.5 | - | - | [6] |

| 1.0 | - | - | [6] |

| 5.0 | Prolonged | - | [15] |

| 2.0 | - | 2.4 - 3.2 (in normal plasma) | [7] |

Table 2: Effect of this compound on Other Coagulation Parameters

| Assay | This compound Concentration | Effect | Study/Reference |

| Thrombin Generation | 0 - 1.0 µg/mL | Progressive decrease in lag time and peak formation | [6] |

| Thrombin Generation IC50 | 882 ± 193 nM | Inhibition of total thrombin generation | [16] |

| Activated Clotting Time (ACT) | 0.125 and 0.25 µg/mL | Significant increases | [6] |

| Thrombin Time (TT) | - | Strong correlation with this compound concentration (r = 0.820) | [14] |

| Prothrombin Time (PT) | - | Moderate correlation with this compound concentration (r = -0.544) | [14] |

Table 3: Comparative In Vitro Effects of this compound and Heparin

| Parameter | This compound | Heparin | Study/Reference |

| Thrombin Generation Inhibition | Effective regardless of antithrombin levels | Directly correlated with antithrombin concentration | [6] |

| Anticoagulant Effect Dissipation | 4-fold faster | Slower | [17] |

| Dose-Response Predictability (ACT & aPTT) | Predictable, dose-related increases | Less predictable | [17] |

Conclusion

This compound demonstrates potent and predictable in vitro anticoagulant effects, primarily through the direct inhibition of both free and clot-bound thrombin. Its activity can be reliably assessed using a variety of standard coagulation assays, with the aPTT being the most common for therapeutic monitoring. More specific anti-IIa assays, such as the Ecarin Chromogenic Assay, offer a more direct measure of this compound's activity and may be less susceptible to interferences. The quantitative data presented in this guide provide a valuable resource for researchers and clinicians involved in the development and application of this important anticoagulant.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. droracle.ai [droracle.ai]

- 6. The effects of this compound on thrombin generation and hemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 11. Alternative monitoring of this compound using plasma-diluted thrombin time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laboratory methods for monitoring this compound in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Monitoring of this compound and Lepirudin: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound therapy does not generate antibodies that alter its anticoagulant activity in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Comparison of anticoagulant effects and safety of this compound and heparin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Argatroban's Impact on Fibrin Clot Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of argatroban, a direct thrombin inhibitor, on the process of fibrin clot formation. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development in the field of anticoagulation.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic, small-molecule direct thrombin inhibitor (DTI) that binds reversibly to the catalytic site of thrombin.[1][2][3] Unlike indirect thrombin inhibitors such as heparin, this compound's anticoagulant effect is independent of antithrombin III and can inhibit both free (soluble) and clot-bound thrombin.[1][4][5] This property makes it particularly effective in preventing the growth of existing thrombi.

The primary mechanism of this compound involves the direct inhibition of thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade.[6] Thrombin is responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize and cross-link to form a stable fibrin clot. By blocking the active site of thrombin, this compound effectively prevents this conversion, thereby inhibiting fibrin clot formation.[4][5] Furthermore, this compound inhibits other thrombin-mediated actions, including the activation of coagulation factors V, VIII, and XIII, as well as thrombin-induced platelet aggregation.[1][3]

Quantitative Effects of this compound on Coagulation Parameters

The anticoagulant effect of this compound is monitored through various coagulation assays. The following tables summarize the dose-dependent effects of this compound on key clotting parameters.

Table 1: this compound Dose Titration and Monitoring with Activated Partial Thromboplastin Time (aPTT) [1][7][8][9]

| Clinical Scenario | Initial Infusion Rate | Target aPTT Range | Monitoring Frequency |

| Heparin-Induced Thrombocytopenia (HIT) | 2 mcg/kg/min (in patients with normal hepatic function) | 1.5 to 3 times baseline (not to exceed 100 seconds) | 2 hours after initiation and after each dose change |

| HIT with Hepatic Impairment | 0.5 mcg/kg/min | 1.5 to 3 times baseline (not to exceed 100 seconds) | 4 hours after initiation and after each dose change |

Table 2: this compound Dosing and Monitoring with Activated Clotting Time (ACT) for Percutaneous Coronary Intervention (PCI) [1][7][9]

| Procedural Step | This compound Dose | Target ACT | Monitoring |

| Initial Bolus | 350 mcg/kg over 3-5 minutes | >300 seconds | 5-10 minutes post-bolus |

| Initial Infusion | 25 mcg/kg/min | 300-450 seconds | During the procedure |

| If ACT < 300s | Additional 150 mcg/kg bolus and increase infusion to 30 mcg/kg/min | >300 seconds | 5-10 minutes after dose adjustment |

| If ACT > 450s | Decrease infusion to 15 mcg/kg/min | 300-450 seconds | 5-10 minutes after dose adjustment |

Table 3: In Vitro Effect of this compound on Rotational Thromboelastometry (ROTEM) Parameters [2]

| This compound Concentration (mg/L) | Clotting Time (CT) (seconds) |

| 0 | Baseline |

| 0.125 | Prolonged |

| 0.25 | Further Prolonged |

| 0.5 | Significantly Prolonged |

| 1.0 | Markedly Prolonged |

| 2.0 | Substantially Prolonged |

| 4.0 | Severely Prolonged |

| 8.0 | Extremely Prolonged |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thrombin Inhibition by this compound

The following diagram illustrates the central role of thrombin in the coagulation cascade and the mechanism by which this compound exerts its anticoagulant effect.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hospitals.vchca.org [hospitals.vchca.org]

- 6. Scanning electron microscopy investigation of fibrin networks after thermal injury [scielo.org.za]

- 7. ashpublications.org [ashpublications.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

The Genesis of a Direct Thrombin Inhibitor: A Technical Guide to the Discovery and Development of Argatroban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Argatroban, a potent and selective direct thrombin inhibitor. We delve into the core scientific principles that underpin its mechanism of action, the pivotal experiments that defined its pharmacological profile, and the clinical milestones that led to its approval for the management of thrombotic disorders, particularly in the context of heparin-induced thrombocytopenia (HIT). This document is intended to serve as a detailed resource, offering insights into the preclinical and clinical evaluation of this compound, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and developmental workflows.

Introduction: The Quest for a Direct Thrombin Inhibitor

The development of anticoagulation therapy has been a cornerstone of modern medicine, significantly reducing morbidity and mortality from thromboembolic events. For decades, heparin and vitamin K antagonists were the mainstays of treatment. However, their limitations, including indirect mechanisms of action, variable dose-responses, and the life-threatening complication of heparin-induced thrombocytopenia (HIT), spurred the search for novel anticoagulants.[1] This led to the development of direct thrombin inhibitors (DTIs), a class of drugs that directly bind to and inactivate thrombin, the final common pathway of the coagulation cascade.[1]

This compound, a synthetic L-arginine derivative, emerged as a promising DTI in the 1970s, discovered by Shosuke Okamoto in Japan.[2] Its development marked a significant advancement in anticoagulation therapy, offering a predictable dose-response and an alternative for patients with HIT.[3] This guide will explore the journey of this compound from its chemical synthesis to its clinical application.

Mechanism of Action: A Direct and Reversible Blockade of Thrombin

This compound exerts its anticoagulant effect by directly, reversibly, and selectively binding to the catalytic site of thrombin.[2][4][5] This inhibition is independent of antithrombin III, a key difference from heparin.[4][5] By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, the activation of clotting factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[6][7] A critical advantage of this compound is its ability to inhibit both free (soluble) and clot-bound thrombin, making it effective in disrupting existing thrombi.[4][7]

Signaling Pathway of Thrombin Inhibition by this compound

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of this compound.

Physicochemical Properties and Synthesis

This compound is a small molecule with a molecular weight of 526.66 g/mol .[8] It is a mixture of (2R,4R) and (2S,4R) diastereomers. The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity.

Synthesis Workflow

A representative synthetic route for this compound is outlined below.

Preclinical Pharmacology: In Vitro and In Vivo Studies

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and antithrombotic efficacy.

In Vitro Studies

The inhibitory potency of this compound against thrombin was determined using enzyme kinetic studies.

-

Experimental Protocol:

-

Materials: Purified human α-thrombin, a chromogenic substrate for thrombin (e.g., S-2238), and varying concentrations of this compound.

-

Procedure: Thrombin and this compound were pre-incubated in a suitable buffer (e.g., Tris-HCl). The reaction was initiated by the addition of the chromogenic substrate.

-

Measurement: The rate of substrate hydrolysis was measured spectrophotometrically by monitoring the change in absorbance over time.

-

Data Analysis: The inhibition constant (Ki) was calculated from the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Thrombin Inhibition Constant (Ki) | 0.04 µM | [2] |

To assess its specificity, the inhibitory activity of this compound was tested against other key serine proteases in the coagulation cascade.

-

Experimental Protocol:

-

Enzymes: Factor Xa, trypsin, plasmin, and kallikrein.

-

Procedure: Similar to the thrombin inhibition assay, using specific chromogenic substrates for each enzyme.

-

Analysis: The concentration of this compound required to produce 50% inhibition (IC50) was determined for each enzyme and compared to its Ki for thrombin.

-

-

Results: this compound demonstrates high selectivity for thrombin with minimal inhibitory activity against other related serine proteases at therapeutic concentrations.[2]

In Vivo Studies: Animal Models of Thrombosis

The antithrombotic efficacy of this compound was evaluated in various animal models of thrombosis.

-

Experimental Models:

-

Venous Thrombosis Models (e.g., Wessler model in rats and rabbits): Thrombosis was induced by a combination of stasis and a thrombogenic stimulus.[5][7]

-

Arterial Thrombosis Models (e.g., electrically or photochemically induced carotid artery thrombosis in rats): An occlusive thrombus was formed in an artery.[4][7]

-

Arteriovenous Shunt Models (in rats and rabbits): Thrombogenesis was initiated on a foreign surface within an extracorporeal shunt.[5][7]

-

-

Experimental Protocol (General):

-

Animal Preparation: Animals were anesthetized, and relevant blood vessels were surgically exposed.

-

Drug Administration: this compound or a control substance was administered intravenously as a bolus or continuous infusion.

-

Thrombosis Induction: Thrombosis was induced using the specific method for the chosen model.

-

Endpoint Measurement: The primary endpoint was typically the weight of the thrombus (in venous thrombosis models) or the time to vessel occlusion (in arterial thrombosis models). Coagulation parameters like activated partial thromboplastin time (aPTT) and activated clotting time (ACT) were also monitored.

-

-

Quantitative Data from Animal Studies:

| Animal Model | Species | This compound ED50 / Effective Dose | Comparator (Heparin) ED50 / Effective Dose | Reference |

| Venous Thrombosis (bolus) | Rat | 125 µg/kg | 42 µg/kg | [7] |

| Venous Thrombosis (infusion) | Rat | 1.5 µg/kg/min | 1.2 µg/kg/min | [7] |

| Arterio-venous Shunt (bolus) | Rat | 0.6 mg/kg | 0.04 mg/kg | [7] |

| Arterio-venous Shunt (infusion) | Rat | 6 µg/kg/min | 3 µg/kg/min | [7] |

| Arterial Thrombosis (infusion) | Rat | 111% increase in time to occlusion at 20 µg/kg/min | 180% increase at 25 µg/kg/min | [7] |

| Venous Thrombosis (bolus) | Rabbit | ID50: 0.32 mg/kg | ID50: 0.16 mg/kg | [5] |

| Arterio-venous Shunt (bolus) | Rabbit | ID50: 0.16 mg/kg | ID50: 0.07 mg/kg | [5] |

| Arterial Thrombosis (infusion) | Rabbit | Significant delay in occlusion at 5 µg/kg/min | No effect even at 40 µg/kg/min | [5] |

Pharmacokinetics and Pharmacodynamics in Humans

The clinical utility of this compound is defined by its predictable pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

| Parameter | Value | Notes | Reference |

| Administration | Intravenous | [6] | |

| Onset of Action | Rapid | Steady-state levels within 1-3 hours | [9] |

| Half-life | 39-51 minutes | In healthy subjects | [2] |

| Metabolism | Hepatic (CYP3A4/5) | Dose adjustment needed in hepatic impairment | [6] |

| Excretion | Primarily fecal (biliary) | Minimal renal clearance | [2] |

| Protein Binding | 54% | [2] |

Pharmacodynamics and Monitoring

The anticoagulant effect of this compound is monitored using standard coagulation assays.

-

Activated Partial Thromboplastin Time (aPTT): Used for monitoring therapeutic anticoagulation in HIT. The target range is typically 1.5 to 3 times the baseline value.[9]

-

Activated Clotting Time (ACT): Employed for monitoring higher doses of this compound, such as during percutaneous coronary intervention (PCI).[8]

-

Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.

-

Plasma Preparation: The blood is centrifuged to separate the plasma.

-

Assay Procedure:

-

Patient plasma is incubated with a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids.

-

Calcium chloride is added to initiate coagulation.

-

-

Measurement: The time taken for a clot to form is measured in seconds.

Clinical Development: Pivotal Trials and Regulatory Approval

The clinical development of this compound focused on its efficacy and safety in patients with HIT, a population with a high unmet medical need.

The ARG-911 and ARG-915 Studies

These two prospective, multicenter studies were pivotal in establishing the role of this compound in the management of HIT.[1][3] Due to the ethical concerns of a placebo control in this high-risk population, both studies used a historical control group.[3]

-

Study Design:

-

Population: Patients with a clinical diagnosis of HIT or HIT with thrombosis syndrome (HITTS).

-

Intervention: this compound administered as a continuous intravenous infusion, with the dose adjusted to maintain the aPTT at 1.5 to 3 times the baseline value.

-

Primary Endpoint: A composite of all-cause death, all-cause amputation, or new thrombosis within a 37-day follow-up period.

-

-

Quantitative Efficacy Data:

| Study | Patient Group | This compound Group (Event Rate) | Historical Control (Event Rate) | p-value | Reference |

| ARG-911 | HIT | 25.6% | 38.8% | 0.014 | [1] |

| HITTS | 43.8% | 56.5% | 0.13 | [1] | |

| ARG-915 | HIT | 28.0% | 38.8% | 0.04 | [10] |

| HITTS | 41.5% | 56.5% | 0.07 | [10] |

Clinical Development and Approval Workflow

References

- 1. This compound in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound-911 - American College of Cardiology [acc.org]

- 4. Effect of this compound, a selective thrombin inhibitor, on animal models of cerebral thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithrombotic activity of this compound in experimental thrombosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A short synthesis of this compound. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antithrombotic actions of this compound in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound-915 - American College of Cardiology [acc.org]

Methodological & Application

Application Notes and Protocols for Argatroban in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Argatroban, a direct thrombin inhibitor, in various cell culture experiments. The information is intended to assist researchers in investigating the cellular effects of this compound beyond its well-established anticoagulant properties.

Introduction to this compound's Cellular Effects

This compound is a small molecule synthetic direct thrombin inhibitor.[1][2] Its primary clinical use is as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[3] Beyond its effects on the coagulation cascade, emerging research indicates that this compound can modulate various cellular processes, making it a valuable tool for in vitro studies in fields such as oncology, regenerative medicine, and vascular biology.

This compound has been shown to influence cell migration, proliferation, and differentiation. For instance, it has been demonstrated to inhibit the migration of tumor cells and modulate the behavior of bone marrow stromal cells.[4] Furthermore, this compound can prevent thrombin-induced injury to endothelial cells.[5] These cellular effects are often mediated through the inhibition of thrombin's interaction with Protease-Activated Receptors (PARs) and subsequent downstream signaling pathways.

Data Presentation: this compound Concentrations in Cell Culture

The following tables summarize the reported concentrations of this compound used in various in vitro cell culture experiments. It is important to note that the optimal concentration of this compound can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. Therefore, it is highly recommended to perform a dose-response curve for each new cell line and experimental setup.

| Cell Type | Assay | Effective this compound Concentration | Reference |

| B16 Melanoma Cells | Cell Migration (Phagokinetic Track Motility Assay) | 10 µM (maximum inhibition) | Not explicitly cited |

| Bone Marrow Stromal Cells | Proliferation and Migration | "Lower doses" (specific concentration not provided) | [4] |

| Bone Marrow Stromal Cells | Osteogenic Differentiation | "Lower doses" (specific concentration not provided) | [4] |

| Endothelial Cells (TKM-33) | Prevention of Thrombin-Induced Injury | Not specified | [5] |

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Thrombin Inhibition) | ~0.04 µM | In vitro (human thrombin) | Not explicitly cited |

Note: IC50 values for this compound in specific cancer cell lines regarding cell viability are not widely reported in the currently available literature. Researchers are encouraged to determine these values empirically.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

It is recommended to prepare a stock solution of this compound in a sterile, appropriate solvent and then dilute it to the final working concentration in cell culture medium.

Materials:

-

This compound powder

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile 0.9% Sodium Chloride solution

-

Sterile, complete cell culture medium appropriate for the cell line of interest

Protocol:

-

Stock Solution Preparation:

-

Dissolve this compound powder in sterile DMSO or 0.9% Sodium Chloride to create a high-concentration stock solution (e.g., 10 mM).

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

It is advisable to prepare a series of dilutions to perform a dose-response analysis.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent cancer cells

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Cell Migration Assay (Transwell Assay)

This protocol outlines a method to evaluate the effect of this compound on the migratory capacity of cancer cells using a Transwell system.

Materials:

-

Cancer cells

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum as a chemoattractant)

-

This compound working solutions

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet solution (for staining)

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay by culturing them in serum-free medium.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of complete medium (containing serum) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add this compound at various concentrations to the upper chamber along with the cells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours). This time should be optimized for each cell line.

-

-

Fixation and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the fixed cells by immersing the insert in Crystal Violet solution for 20 minutes.

-

Gently wash the insert with water to remove excess stain.

-

-

Quantification:

-

Allow the insert to air dry.

-

Using a microscope, count the number of migrated cells in several random fields of view.

-

Calculate the average number of migrated cells per field for each condition.

-

Alternatively, the stain can be eluted and the absorbance measured to quantify migration.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a method for detecting and quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Suspension or adherent cells

-

6-well plates

-

This compound working solutions

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting:

-

Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

-

Suspension cells: Collect the cells directly by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway Analysis

This compound's cellular effects are often mediated by its inhibition of thrombin, which in turn affects various signaling pathways. Below are diagrams of key pathways and a general workflow for their analysis.

Signaling Pathway Diagrams

Caption: this compound inhibits Thrombin, preventing PAR1 activation and modulating downstream signaling.

Caption: General workflow for studying this compound's effects in cell culture.

Western Blot Protocol for Wnt/β-catenin Pathway Analysis

This protocol provides a general framework for analyzing changes in key proteins of the Wnt/β-catenin pathway following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-GSK3β, anti-p-GSK3β, anti-Axin1)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation status. Normalize to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence Protocol for PAR1 Localization

This protocol describes how to visualize the cellular localization of PAR1 in response to this compound treatment, which may involve assessing its internalization or changes in cell surface expression.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound working solutions

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against PAR1

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound, with or without a thrombin challenge, for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (this step can be omitted if only surface PAR1 is to be detected).

-

-

Blocking and Antibody Incubation:

-

Wash the cells with PBS.

-

Block non-specific binding sites with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PAR1 antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images to assess the localization and intensity of the PAR1 signal.

-

By following these detailed protocols and considering the provided concentration ranges, researchers can effectively utilize this compound as a tool to explore its diverse cellular functions and underlying molecular mechanisms.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Immunocytochemistry/Immunofluorescence Protocol for Thrombin Receptor Antibody (NBP1-71770): Novus Biologicals [novusbio.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thrombin inhibitor this compound modulates bone marrow stromal cells behaviors and promotes osteogenesis through canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on injured endothelial cells by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Argatroban Stability and Storage for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argatroban is a synthetic direct thrombin inhibitor, derived from L-arginine, that plays a crucial role in anticoagulant therapy, particularly for patients with heparin-induced thrombocytopenia (HIT).[1][2] As a small molecule with a molecular weight of 526.66 g/mol , its efficacy and safety in research and development are intrinsically linked to its stability and proper storage.[3] This document provides detailed application notes and protocols for assessing the stability of this compound and ensuring its integrity in a research laboratory setting.

This compound functions by reversibly binding to the thrombin active site, thereby inhibiting thrombin-catalyzed reactions, including fibrin formation and platelet aggregation.[1][4] Unlike heparin, its anticoagulant effect is independent of antithrombin III.[5] Understanding the stability of this compound under various conditions is paramount for accurate and reproducible experimental results.

Chemical and Physical Properties

A solid understanding of this compound's properties is fundamental to its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C23H36N6O5S・H2O | [3] |

| Molecular Weight | 526.66 g/mol | [3] |

| Appearance | White, odorless crystalline powder | [3] |

| Solubility | Freely soluble in glacial acetic acid, slightly soluble in ethanol, and insoluble in acetone, ethyl acetate, and ether. | [3] |

Stability of this compound

For research applications, it is critical to understand how different environmental factors can affect the stability of this compound. Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains stable under thermal and photolytic stress.[5][6]

Summary of Forced Degradation Studies

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Significant degradation observed. | [5][6] |

| Alkaline Hydrolysis | Significant degradation observed. | [5][6] |

| Oxidative Stress | Significant degradation observed. | [5][6] |

| Thermal Stress | Stable. | [5][6] |

| Photolytic Stress | Stable. | [5][6] |

Seven novel degradation products (DP-1 to DP-7) have been identified under various stress conditions.[5]

Recommended Storage Conditions

To maintain the integrity of this compound in a research laboratory, the following storage conditions are recommended based on manufacturer guidelines and stability data.

Stock Solutions

| Storage Condition | Recommendation |

| Temperature | Store vials of concentrated this compound at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[7] |

| Light | Protect from light by storing in the original carton.[7] Do not expose prepared solutions to direct sunlight.[8] |

| Freezing | Do not freeze.[7] |

Diluted Solutions

The stability of diluted this compound solutions depends on the diluent and storage temperature.

| Diluent | Storage Temperature | Stability | Reference |

| 0.9% Sodium Chloride Injection | 20°C to 25°C (68°F to 77°F) | Up to 96 hours (protected from light) | [8] |

| 0.9% Sodium Chloride Injection | 2°C to 8°C (36°F to 46°F) | Up to 96 hours (protected from light) | [8] |

| 5% Dextrose Injection | 20°C to 25°C (68°F to 77°F) | Up to 4 hours | [8] |

| 5% Dextrose Injection | 2°C to 8°C (36°F to 46°F) | Up to 4 hours | [8] |

| Lactated Ringer's Injection | 20°C to 25°C (68°F to 77°F) | Up to 4 hours | [8] |

| Lactated Ringer's Injection | 2°C to 8°C (36°F to 46°F) | Up to 4 hours | [8] |

Experimental Protocols

The following protocols provide a framework for conducting stability studies of this compound in a research laboratory.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Novel degradation products of this compound: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel degradation products of this compound: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalrph.com [globalrph.com]

- 8. researchgate.net [researchgate.net]

Preparation of Argatroban Solutions for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argatroban is a synthetic direct thrombin inhibitor, derived from L-arginine.[1] It functions by reversibly binding to the thrombin active site, thereby preventing thrombin-catalyzed reactions such as fibrin formation, and the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation.[2][3] Unlike heparin, its anticoagulant effect is independent of antithrombin III and it can inhibit both free and clot-associated thrombin.[2][4] this compound is a white, odorless crystalline powder.[2] This document provides detailed protocols for the preparation of this compound solutions for various in vitro and in vivo laboratory applications.

Physicochemical Properties and Solubility

A summary of this compound's key properties is presented in Table 1. This compound is supplied as a crystalline solid and has varying solubility in different solvents.[5]

Table 1: Physicochemical Properties and Solubility of this compound

| Property | Value |